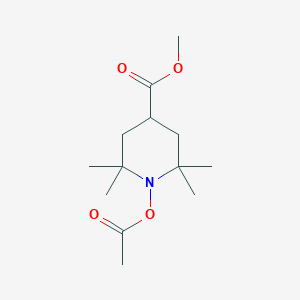

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside and its derivatives involves multiple steps, including methylation, benzoylation, and allylation processes. Efficient synthetic routes have been developed to access these compounds, demonstrating the versatility of methyl D-ribofuranoside as a starting material. For instance, methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides were efficiently synthesized from methyl D-ribofuranoside with yields ranging from 72-82% (Li, Lu, & Piccirilli, 2007).

Molecular Structure Analysis

Detailed molecular structure analyses, such as 13C−1H and 13C−13C spin-coupling constants studies, have been conducted on methyl β-d-ribofuranoside derivatives to understand their conformation and structural characteristics. These studies provide insights into the molecular geometry and conformational preferences of these furanosides, essential for their application in synthesis (Church, Carmichael, & Serianni, 1997).

Chemical Reactions and Properties

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including allylation, acylation, and cleavage under acidic conditions. These reactions are pivotal for its use in synthesizing nucleoside analogs and other bioactive molecules. For example, the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside derivatives has been studied, showing the formation of methyl 2,3-di-O-acetyl-5-bromo-5-deoxy-alpha,beta-D-xylofuranoside under certain conditions (Hollenberg, Watanabe, & Fox, 1975).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Synthesis and Versatile Applications Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside showcases its utility in the efficient synthesis of various compounds. A notable application is its use in creating methyl 3,5-di-O-benzyl-alpha-D-ribofuranosides, serving as essential synthons for constructing 2'-C-branched ribonucleosides. The synthesis process of these compounds demonstrates a versatile precursor, leading to the creation of 2'-C-beta-methoxymethyl- and 2'-C-beta-ethoxymethyluridine with substantial overall yields (Li, Lu, & Piccirilli, 2007).

Reaction Kinetics and Mechanism Insights The compound has been instrumental in understanding reaction mechanisms and kinetics, particularly in the acetolysis of acylated methyl furanosides. Research delving into the sulfuric acid-catalyzed acetolysis reveals intricate details about the role of H+ and Ac+ as catalytically active species, elucidating the activation processes involved in anomerization and CO-bond rupture mechanisms (Forsman, Wärnå, Murzin, & Leino, 2009).

Synthesis of Novel Chemotherapeutics The compound's role extends to the synthesis of novel N-ribosyl-1,2,4-triazin-6(1H)-/ones or thiones, indicating potential antibacterial and antifungal chemotherapeutic applications. The structural confirmation of these new ribosides through chemical and spectroscopic means underscores the compound's significance in creating new therapeutic agents (Khalil, 2005).

Biological and Medical Research

Potential Antiviral, Antibacterial, and Antitumorous Activities Research has demonstrated the potential of methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside derivatives in antiviral, antibacterial, and antitumorous applications. Notably, 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide, synthesized from this compound, is highlighted as a versatile intermediate for synthesizing C-nucleoside derivatives, reflecting its significant potential in medicinal chemistry (Lee, Son, & Kang, 2000).

Stereoselective Synthesis in Sugar Intermediates The compound plays a crucial role in the stereoselective synthesis of sugar intermediates like 4-C-methyl-2,3,5-tri-O-benzyl-d-ribofuranose. These intermediates are synthesized with good yields and stereoselectivity, emphasizing the compound's importance in creating structurally specific sugar derivatives (Boyer, Ugarkar, & Erion, 2003).

Orientations Futures

Propriétés

IUPAC Name |

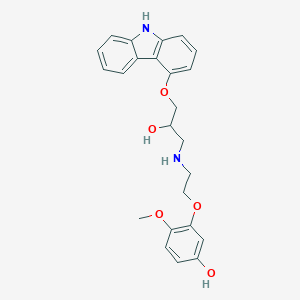

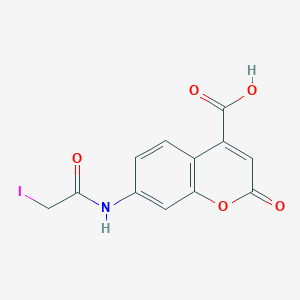

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557499 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

CAS RN |

55725-85-4 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)